molecular formula C6H4Br2FN B1434820 2,6-Dibromo-3-fluoroaniline CAS No. 1691609-18-3

2,6-Dibromo-3-fluoroaniline

Cat. No.: B1434820
CAS No.: 1691609-18-3
M. Wt: 268.91 g/mol
InChI Key: YCQXIZQADYBANA-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-fluoroaniline (CAS: 1691609-18-3) is a halogenated aromatic amine with the molecular formula C₆H₄Br₂FN and a molecular weight of 268.81 g/mol. Its structure features two bromine atoms at the 2- and 6-positions, a fluorine atom at the 3-position, and an amine group at the 1-position. This compound is primarily used in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by its halogen substituents .

Properties

IUPAC Name

2,6-dibromo-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQXIZQADYBANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-fluoroaniline typically involves the bromination of 3-fluoroaniline. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions on the aniline ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted anilines.

    Oxidation Products: Quinones and other oxidized derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2,6-Dibromo-3-fluoroaniline is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-fluoroaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The reactivity and physical properties of halogenated anilines are highly dependent on the positions and types of substituents. Below is a comparative analysis with key analogues:

3-Bromo-2,6-difluoroaniline (CAS: 1262198-07-1)
  • Molecular Formula : C₆H₄BrF₂N
  • Molecular Weight : 208.01 g/mol
  • Key Differences :
    • Contains one bromine (3-position) and two fluorines (2- and 6-positions).
    • Lower molecular weight and distinct electronic effects due to the fluorine atoms' strong electron-withdrawing nature. Fluorine’s inductive effect reduces electron density on the aromatic ring, making electrophilic substitution reactions less favorable compared to 2,6-Dibromo-3-fluoroaniline .
2,6-Dibromo-4-fluoroaniline
  • Molecular Formula : C₆H₄Br₂FN
  • Molecular Weight : ~268.81 g/mol (same as target compound)
  • Key Differences: Fluorine is located at the 4-position instead of the 3-position. Steric hindrance at the 4-position may also influence coupling reactions in cross-coupling chemistry .
4,6-Dibromo-3-fluoro-2-methylaniline (CAS: 1000576-24-8)
  • Molecular Formula : C₇H₆Br₂FN
  • Molecular Weight : 282.93 g/mol
  • Key Differences: Incorporates a methyl group at the 2-position, increasing steric bulk. This modification is advantageous in drug design for optimizing pharmacokinetic properties .
2,6-Dibromo-4-methyl-3-nitroaniline (CAS: N/A)
  • Molecular Formula : C₇H₆Br₂N₂O₂
  • Molecular Weight : 309.94 g/mol
  • Key Differences :
    • Substitution of fluorine with a nitro group (3-position) introduces strong electron-withdrawing effects, significantly reducing nucleophilicity of the amine. This compound is more reactive in reduction or displacement reactions compared to halogen-substituted analogues .

Physical and Chemical Properties

A comparative table of key properties is provided below:

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Trends
This compound 268.81 Not reported Not reported Low in water; soluble in DCM
3-Bromo-2,6-difluoroaniline 208.01 Not reported Not reported Moderate in polar solvents
2,6-Dibromo-4-fluoroaniline ~268.81 85–86 (analogue*) 234 (analogue*) Similar to target compound
4,6-Dibromo-3-fluoro-2-methylaniline 282.93 Not reported Not reported Higher lipophilicity
2,6-Dibromo-4-methyl-3-nitroaniline 309.94 Not reported Not reported Low in water; polar aprotic

*Data extrapolated from structurally similar compounds (e.g., 4-Bromo-2,6-dichlorophenylamine, mp 85–86°C) .

Biological Activity

2,6-Dibromo-3-fluoroaniline is an organic compound recognized for its diverse biological activities and applications, particularly in pharmaceutical research and material science. Its molecular structure, characterized by two bromine atoms and one fluorine atom attached to an aniline core, significantly influences its reactivity and interaction with biological systems.

  • Molecular Formula : C7H5Br2F N
  • Molecular Weight : 236.91 g/mol
  • Structural Features : The compound features a benzene ring with substituents that include:
    • Two bromine atoms at positions 2 and 6
    • A fluorine atom at position 3
    • An amine group (-NH₂) at position 1

Pharmaceutical Research

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it has been investigated for its role in developing prostaglandin D2 receptor antagonists , which are used in treating allergic rhinitis. The synthesis involves optimizing reaction conditions such as temperature, solvents, and catalysts to achieve high yields of the desired enantiomers.

Case Study: Prostaglandin D2 Receptor Antagonists

  • Objective : To develop effective treatments for allergic rhinitis.
  • Methodology : Utilization of this compound as a precursor in asymmetric synthesis.
  • Results : The synthesized antagonists demonstrated promising biological activity in vitro, indicating potential therapeutic effects against allergic responses.

Spectroscopic Studies

Research utilizing Fourier Transform Infrared (FT-IR) and Raman spectroscopy has provided insights into the compound's vibrational characteristics. These studies reveal how the presence of halogen substituents affects vibrational frequencies, which is essential for designing materials with specific optical properties.

Toxicological Profile

The compound exhibits certain toxicological properties that warrant careful handling:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315).
  • Chronic Effects : Long-term exposure is not expected to produce significant adverse effects; however, all exposure routes should be minimized .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-3-fluoroanilineOne bromine and one fluorine atomSimpler halogenation pattern
4-Bromo-2,6-difluoroanilineTwo fluorines at different positionsHigher fluorination leading to different reactivity
2,6-Dibromo-4-fluoroanilineSimilar dibromination but different fluorine positionDifferent chemical behavior due to substitution
3-Bromo-4-fluorobenzene-1,2-diamineContains two amine groupsIncreased reactivity due to multiple amines

The unique arrangement of halogen atoms and the presence of an amine group in this compound contribute to its distinct chemical reactivity and potential applications in pharmaceuticals and material sciences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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